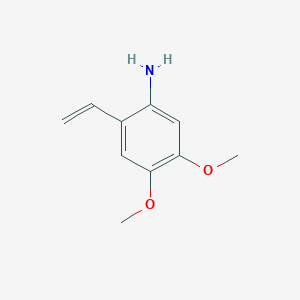
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester is a chemical compound with the molecular formula C8H16FO2P and a molecular weight of 194.184 g/mol . It is also known by its IUPAC name, 4-Methylcyclohexyl methylphosphonofluoridate . This compound is part of the organophosphorus family and is characterized by the presence of a phosphonofluoridic acid group attached to a 4-methylcyclohexyl ester.
Méthodes De Préparation
The synthesis of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester typically involves the reaction of methylphosphonic acid with 4-methylcyclohexanol in the presence of a fluorinating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of .
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester can be compared with other similar compounds such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Contains a cycloheptyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester: Features a cyclohexyl group with a different substituent on the phosphonofluoridic acid.
The uniqueness of this compound lies in its specific 4-methylcyclohexyl group , which can influence its reactivity and interactions with other molecules.
Propriétés
| 113548-87-1 | |
Formule moléculaire |
C8H16FO2P |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
1-[fluoro(methyl)phosphoryl]oxy-4-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XXMCSQLEFVICLL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)OP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

